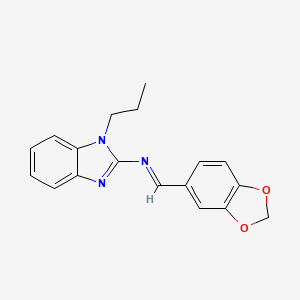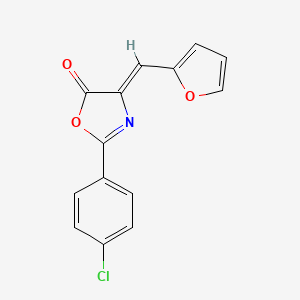![molecular formula C13H19N3O3 B5740079 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol, also known as ENMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENMP is a yellow crystalline powder that has a molecular formula of C12H18N4O3.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has been found to exhibit potent anti-tumor activity. Studies have shown that 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is responsible for DNA replication and repair.
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has also been studied for its potential applications in the field of environmental chemistry. It has been found to be an effective adsorbent for the removal of heavy metals from contaminated water. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has a high surface area and a large number of active sites, which makes it an ideal material for the removal of heavy metals.
Wirkmechanismus
The mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is not fully understood, but studies have shown that it acts by inhibiting the activity of topoisomerase II. This enzyme is essential for DNA replication and repair, and its inhibition can lead to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has been found to exhibit potent anti-tumor activity in various cancer cell lines. It induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is responsible for DNA replication and repair. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has also been found to be an effective adsorbent for the removal of heavy metals from contaminated water.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is its potent anti-tumor activity. It has been found to be effective against various cancer cell lines and has shown promising results in preclinical studies. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is also an effective adsorbent for the removal of heavy metals from contaminated water.
However, there are also some limitations to the use of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol in lab experiments. One of the main limitations is its solubility. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol has a low solubility in water, which can make it difficult to work with in some experiments. Another limitation is its stability. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can degrade over time, which can affect its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol. One potential area of research is in the development of new anti-tumor drugs based on 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol. Researchers can explore the structure-activity relationship of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol and develop new compounds with improved potency and selectivity.
Another potential area of research is in the development of new adsorbents for the removal of heavy metals from contaminated water. 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can serve as a starting point for the development of new materials with improved adsorption properties.
Conclusion:
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit potent anti-tumor activity and is an effective adsorbent for the removal of heavy metals from contaminated water. Further research is needed to explore the full potential of 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol and to develop new applications based on its unique properties.
Synthesemethoden
2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol can be synthesized through a process known as reductive amination. This process involves the reaction of 4-nitrobenzaldehyde with 4-ethylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol.
Eigenschaften
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-9-12(16(18)19)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQCWZKWCQRGRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426737 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)

![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)